molecular formula C15H22N4O2 B2887959 2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034349-63-6

2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2887959
CAS RN: 2034349-63-6
M. Wt: 290.367
InChI Key: NPKOWYFIHKMSRS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its composition. It contains an indole nucleus, which is aromatic in nature and known for its excessive π-electrons delocalization . This makes it similar to the benzene ring, where electrophilic substitution occurs readily .

Scientific Research Applications

σ1 Receptor Antagonism for Pain Management

The study by J. Díaz et al. (2020) discusses the synthesis and pharmacological activity of a series of compounds, leading to the identification of a σ1 receptor (σ1R) antagonist clinical candidate for pain treatment. This compound demonstrates high aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, highlighting the potential for developing analgesic agents from similar chemical frameworks J. Díaz et al., 2020.

Antimicrobial Activity

H. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against test microorganisms, suggesting the potential of similar structural motifs in developing antimicrobial agents H. Bektaş et al., 2007.

Anti-Inflammatory and Analgesic Agents

Research by A. Abu‐Hashem et al. (2020) on derivatives derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study illustrates the therapeutic potential of structurally complex compounds for treating inflammation and pain A. Abu‐Hashem et al., 2020.

Biological and Enzyme Inhibitory Activities

Arif Mermer et al. (2018) explored the synthesis of 1,2,4-Triazole derivatives with a piperazine nucleus, evaluating their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The study demonstrates the versatility of piperazine-containing compounds in targeting a range of biological activities Arif Mermer et al., 2018.

Radiotracer Potential for Oncology

C. Abate et al. (2011) designed analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research underscores the importance of structural modifications in enhancing the diagnostic and therapeutic applications of chemical compounds in oncology C. Abate et al., 2011.

Future Directions

Given the diverse applications and biological activities of indole derivatives , there is immense potential for further exploration and development of compounds like “2-Methoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone”. Future research could focus on synthesizing a variety of such derivatives and studying their pharmacological activities.

properties

IUPAC Name

2-methoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-21-11-15(20)19-8-6-18(7-9-19)14-10-12-4-2-3-5-13(12)16-17-14/h10H,2-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKOWYFIHKMSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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